(R)-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-2-ol is a complex organic compound that features both silyl and alkyne functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-2-ol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) and trimethylsilyl chloride (TMS-Cl) in the presence of a base such as imidazole.
Formation of Alkyne: The alkyne moiety can be introduced through a coupling reaction, such as the Sonogashira coupling, using a palladium catalyst and a copper co-catalyst.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The silyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, or other reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting Groups: The silyl groups can serve as protecting groups for hydroxyl functionalities during multi-step synthesis.
Biology and Medicine
Drug Development:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Industry
Material Science: Applications in the development of new materials with specific properties.
Catalysis: Potential use as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-2-ol involves its interaction with molecular targets through its functional groups. The silyl groups can participate in various chemical reactions, while the alkyne moiety can undergo cycloaddition reactions. The specific pathways and molecular targets depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- ®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-2-ol
- ®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-3-ol
- ®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-1-ol
Properties
Molecular Formula |
C14H30O2Si2 |
---|---|
Molecular Weight |
286.56 g/mol |
IUPAC Name |
(2R)-1-[tert-butyl(dimethyl)silyl]oxy-5-trimethylsilylpent-4-yn-2-ol |
InChI |
InChI=1S/C14H30O2Si2/c1-14(2,3)18(7,8)16-12-13(15)10-9-11-17(4,5)6/h13,15H,10,12H2,1-8H3/t13-/m1/s1 |
InChI Key |
RRLVXOZCFUODSW-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](CC#C[Si](C)(C)C)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CC#C[Si](C)(C)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.